molecular formula C25H28N2O4S2 B3935167 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide

Cat. No.: B3935167
M. Wt: 484.6 g/mol
InChI Key: GIFWPRXWUFMOIC-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxyanilino group, and a methylphenylmethylsulfanyl group.

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide involves multiple steps and specific reaction conditions. The general synthetic route includes:

    Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate aniline derivative under basic conditions to form the benzenesulfonyl intermediate.

    Introduction of the methoxyanilino group: The benzenesulfonyl intermediate is then reacted with a methoxyaniline derivative to introduce the methoxyanilino group.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acetamide derivative containing the methylphenylmethylsulfanyl group under acidic or basic conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to enhance reaction efficiency.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzenesulfonyl group, potentially leading to the formation of sulfinic acids or thiols.

    Substitution: The compound can undergo substitution reactions at the aromatic rings, particularly in the presence of electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: The compound can inhibit specific enzymes involved in various biological processes, leading to changes in cellular functions.

    Modulating signaling pathways: It can modulate signaling pathways by interacting with receptors or other signaling molecules, affecting cellular responses.

    Interacting with DNA or proteins: The compound may bind to DNA or proteins, altering their structure and function, and leading to various biological effects.

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S2/c1-20-12-14-21(15-13-20)19-32-17-16-26-25(28)18-27(23-10-6-7-11-24(23)31-2)33(29,30)22-8-4-3-5-9-22/h3-15H,16-19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFWPRXWUFMOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
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2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
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2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
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2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
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2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
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2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide

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